molecular formula C15H22BrNO3 B4936547 [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol

[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol

Cat. No. B4936547
M. Wt: 344.24 g/mol
InChI Key: XJYDLFYYKDXPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol, also known as BDMP, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BDMP belongs to the family of phenethylamines and has a similar structure to the psychedelic drug, mescaline. However, unlike mescaline, BDMP does not have psychoactive effects and is being studied for its potential use in treating various medical conditions.

Mechanism of Action

[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol works by interacting with various receptors in the brain, including dopamine, acetylcholine, serotonin, and norepinephrine receptors. By modulating the activity of these receptors, [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol is able to increase the release of dopamine, inhibit the activity of acetylcholinesterase, and increase the levels of serotonin and norepinephrine.
Biochemical and Physiological Effects
[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been shown to have various biochemical and physiological effects. In addition to its effects on neurotransmitter levels, [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been shown to have antioxidant and anti-inflammatory properties. [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in promoting the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol in lab experiments is that it is relatively easy to synthesize and purify. [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol also has a well-characterized mechanism of action, which makes it a useful tool for studying the effects of modulating specific neurotransmitter systems. However, one limitation of using [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol is that it has not yet been extensively studied in humans, and its safety and efficacy as a therapeutic agent have not been fully established.

Future Directions

There are several future directions for research on [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol. One area of interest is the potential use of [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol in treating neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the potential use of [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol in treating depression and other mood disorders. Further research is also needed to establish the safety and efficacy of [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol as a therapeutic agent in humans.

Synthesis Methods

[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol can be synthesized through a multi-step process involving the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with piperidine and subsequent reduction with sodium borohydride. The purity of the final product can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

[1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been studied for its potential use in treating various medical conditions, such as Parkinson's disease, Alzheimer's disease, and depression. In Parkinson's disease, [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been shown to increase the release of dopamine, a neurotransmitter that is depleted in Parkinson's disease patients. In Alzheimer's disease, [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. In depression, [1-(2-bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol has been shown to increase the levels of serotonin and norepinephrine, two neurotransmitters that are involved in regulating mood.

properties

IUPAC Name

[1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-19-14-7-11(13(16)8-15(14)20-2)9-17-6-4-3-5-12(17)10-18/h7-8,12,18H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYDLFYYKDXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCCCC2CO)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2-Bromo-4,5-dimethoxybenzyl)-2-piperidinyl]methanol

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